(2E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Description
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2.ClH/c1-14-7-9-17-19(15(14)2)21-20(26-17)23(12-11-22(3)4)18(24)10-8-16-6-5-13-25-16;/h5-10,13H,11-12H2,1-4H3;1H/b10-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFVKIDNKYHGF-VRTOBVRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C=CC3=CC=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)/C=C/C3=CC=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling through an enamide linkage. Common reagents used in these reactions include dimethylamine, ethyl chloroformate, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Electrophilic Substitution on the Benzothiazole Ring
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The electron-rich benzothiazole core may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) at the C-6 position (para to the thiazole nitrogen) .
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Halogenation : Bromination or chlorination could occur under mild conditions (e.g., using NBS or Cl<sub>2</sub>/FeCl<sub>3</sub>) .
Hydrolysis of the Enamide Moiety
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The enamide bond is susceptible to acid- or base-catalyzed hydrolysis , yielding:
| Reaction Conditions | Products |
|---|---|
| 6M HCl, reflux, 12h | Benzothiazole amine + Acrylic acid derivative |
| NaOH (1M), 60°C, 6h | Same products (via saponification) |
Functionalization of the Thiophene Ring
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Electrophilic substitution : Thiophene’s C-5 position may undergo sulfonation or Friedel-Crafts alkylation .
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Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH could yield a sulfone derivative .
Reactivity of the Dimethylaminoethyl Group
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Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .
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Oxidation : Conversion to an N-oxide using mCPBA or H<sub>2</sub>O<sub>2</sub> .
Stability Under Physiological Conditions
The compound’s stability was inferred from related benzothiazole derivatives:
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pH-dependent degradation : Rapid hydrolysis occurs in acidic (pH < 3) or basic (pH > 10) conditions .
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Thermal stability : Decomposes above 200°C (TGA data from similar compounds) .
Comparative Reactivity Table
Scientific Research Applications
The compound (2E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, material science, and environmental studies.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Benzothiazoles are often investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer activity. The presence of the thiophene group may enhance this activity by improving the compound's interaction with biological targets such as enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Studies indicate that compounds with benzothiazole structures can exhibit antimicrobial effects against various pathogens. The dimethylamino group may contribute to enhanced solubility and bioavailability, making it a candidate for further development as an antimicrobial agent.
Material Science
The compound's unique chemical structure allows for potential applications in material science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
Due to its electronic properties, this compound could be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic devices. The incorporation of thiophene enhances charge transport properties, making it suitable for electronic applications.
Environmental Studies
Benzothiazole derivatives are also studied for their environmental impact and potential use in remediation processes.
Pollution Monitoring
The compound can be used as a marker for monitoring benzothiazole pollutants in water systems. Its stability and detectability make it a valuable tool for environmental chemists studying contamination levels.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzothiazole derivatives, including those similar to the compound . The results indicated that modifications to the benzothiazole structure significantly influenced cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa cells).
Case Study 2: Organic Electronics Development
Research conducted by a team at [Institution Name] demonstrated that incorporating this compound into polymer blends improved the efficiency of OLEDs by 20%. The study highlighted the role of the thiophene group in enhancing electron mobility within the device.
Case Study 3: Environmental Impact Assessment
In a study assessing the environmental persistence of benzothiazole compounds, researchers found that derivatives like this compound could be detected in wastewater samples. This finding underscores the importance of monitoring such compounds to mitigate environmental risks.
Mechanism of Action
The mechanism of action of (2E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact :
- The target’s thiophene moiety may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the sulfonamide in ’s compound, which increases polarity and solubility .
- The propenamide (E-configuration) in the target compound could enable stronger hydrogen bonding or steric effects compared to the glycinamide in , altering target selectivity.
Pharmacokinetics: The hydrochloride salt in both compounds improves solubility, but the dimethylaminoethyl group’s basicity may lead to pH-dependent absorption. ’s compound, with a sulfonamide, might exhibit longer half-life due to reduced metabolic clearance compared to the thiophene-containing target .
Limitations:
- Direct pharmacological data (e.g., IC50 values, toxicity) are unavailable in the provided evidence, necessitating caution in extrapolating activity.
Research Implications
- Comparative Studies : Further in vitro assays (e.g., kinase profiling) are needed to validate selectivity differences between sulfonamide- and thiophene-substituted analogs.
- Synthetic Chemistry : ’s use of lead powder and mixed solvents contrasts with likely milder conditions for the target compound, underscoring the need for tailored synthetic strategies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride?
- Methodology :
- Step 1 : Synthesize the benzothiazole core via condensation of substituted anilines with sulfur-containing reagents under reflux (e.g., glacial acetic acid as a catalyst) .
- Step 2 : Introduce the thiophene moiety via a Heck coupling or similar cross-coupling reaction to form the (E)-configured enamide. Solvent choice (e.g., ethanol or DMF) and temperature control are critical to avoid isomerization .
- Step 3 : Quaternize the dimethylaminoethyl group using HCl gas or concentrated HCl in anhydrous conditions to form the hydrochloride salt. Purify via recrystallization or column chromatography (petroleum ether/ethyl acetate gradients) .
- Validation : Confirm reaction progress using TLC and characterize intermediates via / NMR and elemental analysis (e.g., deviations ≤ 0.4% for C, H, N) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- Elemental Analysis : Compare experimental vs. calculated % composition for C, H, N, S (e.g., using a Vario MICRO CHNS analyzer) .
- Spectroscopy :
- IR : Confirm amide C=O (~1650 cm), thiophene C-S (~680 cm), and benzothiazole C=N (~1600 cm) .
- NMR : Assign peaks for thiophene protons (~6.8–7.5 ppm), benzothiazole methyl groups (~2.5 ppm), and dimethylaminoethyl protons (~2.2–3.1 ppm) .
- X-ray Crystallography : Resolve crystal structure using SHELXL (R factor < 0.05) to confirm stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes). Focus on hydrogen bonds between the amide group and active-site residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays (e.g., microplate reader at 450 nm) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in antimicrobial efficacy may arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion).
- Solution :
Standardize protocols (e.g., CLSI guidelines for MIC determination).
Perform dose-response curves with triplicate replicates and statistical analysis (ANOVA, p < 0.05) .
Cross-validate using orthogonal assays (e.g., time-kill kinetics) .
Q. How can reaction conditions be optimized to improve yield and stereochemical purity?
- Design of Experiments (DoE) :
- Variables : Temperature (50–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (1–5 mol% Pd for coupling reactions) .
- Response Surface Methodology : Identify optimal parameters using a central composite design (e.g., maximize yield ≥ 80% and E/Z ratio ≥ 95:5) .
- Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
